molecular formula C10H22N2S B3851324 1-ethyl-4-[3-(methylthio)propyl]piperazine

1-ethyl-4-[3-(methylthio)propyl]piperazine

Cat. No. B3851324
M. Wt: 202.36 g/mol
InChI Key: CDDWDVDLKPKDQD-UHFFFAOYSA-N
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Description

“1-ethyl-4-[3-(methylthio)propyl]piperazine” is likely a derivative of piperazine, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of piperazine derivatives typically involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including those involving their nitrogen atoms, such as alkylation, acylation, and sulfonation . The specific reactions that “1-ethyl-4-[3-(methylthio)propyl]piperazine” might undergo would depend on the reaction conditions and the other compounds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility. These properties are determined by the compound’s molecular structure and the interactions between its atoms . Without specific data, it’s challenging to provide an analysis of the physical and chemical properties of “1-ethyl-4-[3-(methylthio)propyl]piperazine”.

Future Directions

The future directions for research on a compound like “1-ethyl-4-[3-(methylthio)propyl]piperazine” could include studying its synthesis, its physical and chemical properties, and its potential applications, such as in the synthesis of pharmaceuticals or other organic compounds .

properties

IUPAC Name

1-ethyl-4-(3-methylsulfanylpropyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2S/c1-3-11-6-8-12(9-7-11)5-4-10-13-2/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDWDVDLKPKDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(3-methylsulfanylpropyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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